molecular formula C21H24ClF3N6O2 B8082451 Tanzisertib(CC-930)

Tanzisertib(CC-930)

カタログ番号 B8082451
分子量: 484.9 g/mol
InChIキー: BTKXDTOPRHDNSM-GGGYYQAESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tanzisertib(CC-930) is a useful research compound. Its molecular formula is C21H24ClF3N6O2 and its molecular weight is 484.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tanzisertib(CC-930) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tanzisertib(CC-930) including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

  • Role in Fibrosis Pathology : Tanzisertib was identified during the search for JNK inhibitors with an increased JNK1 bias, which is primarily responsible for fibrosis pathology. A novel series of JNK inhibitors demonstrating an increased JNK1 bias was synthesized, leading to the selection of CC-90001 for clinical development in idiopathic pulmonary fibrosis (Nagy et al., 2021).

  • Interspecies Differences in Metabolism : The in vitro metabolism of Tanzisertib was investigated across various species, revealing significant interspecies differences. In human and dog hepatocytes, primary metabolic pathways were direct glucuronidation and oxidation of cyclohexanol. Human aldo-keto reductases AKR1C1, 1C2, 1C3, and 1C4 were responsible for oxido-reduction of Tanzisertib (Atsriku et al., 2015).

  • Metabolism and Disposition in Humans : Following oral administration, Tanzisertib was primarily metabolized via oxidation and conjugation pathways, showing significant metabolic differences across species. The study helped understand its pharmacokinetics and metabolism in humans (Atsriku et al., 2015).

  • Potential for Treating Dermal Fibrosis : Tanzisertib showed antifibrotic effects in vitro and in vivo models of dermal fibrosis, suggesting its potential for treating systemic sclerosis. It inhibited JNK and prevented dermal thickening, myofibroblast differentiation, and collagen accumulation in fibrosis models (Reich et al., 2012).

  • Discovery as an Oral Anti-Fibrotic Agent : The discovery process of Tanzisertib as an orally active anti-fibrotic JNK inhibitor is detailed. It was identified as a development candidate for idiopathic pulmonary fibrosis (IPF) due to its potent, selective inhibition properties (Krenitsky et al., 2012).

  • Evaluation in Diabetic Nephropathy : Tanzisertib was evaluated as an early intervention treatment for diabetic nephropathy in hypertensive rats. It did not prevent the progression of early diabetic renal injury, indicating that its efficacy might be limited in certain conditions (Lim et al., 2011).

特性

IUPAC Name

4-[[9-[(3S)-oxolan-3-yl]-8-(2,4,6-trifluoroanilino)purin-2-yl]amino]cyclohexan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F3N6O2.ClH/c22-11-7-15(23)18(16(24)8-11)28-21-27-17-9-25-20(26-12-1-3-14(31)4-2-12)29-19(17)30(21)13-5-6-32-10-13;/h7-9,12-14,31H,1-6,10H2,(H,27,28)(H,25,26,29);1H/t12?,13-,14?;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTKXDTOPRHDNSM-GGGYYQAESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC2=NC=C3C(=N2)N(C(=N3)NC4=C(C=C(C=C4F)F)F)C5CCOC5)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H]1N2C3=NC(=NC=C3N=C2NC4=C(C=C(C=C4F)F)F)NC5CCC(CC5)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClF3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tanzisertib(CC-930)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tanzisertib(CC-930)
Reactant of Route 2
Reactant of Route 2
Tanzisertib(CC-930)
Reactant of Route 3
Reactant of Route 3
Tanzisertib(CC-930)
Reactant of Route 4
Tanzisertib(CC-930)
Reactant of Route 5
Tanzisertib(CC-930)
Reactant of Route 6
Reactant of Route 6
Tanzisertib(CC-930)

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。